1'-(3-methoxybenzenesulfonyl)-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine
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Overview
Description
2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole is a complex organic compound that features a thiazole ring, a bipiperidine moiety, and a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole typically involves multiple steps, starting with the preparation of the bipiperidine intermediate. The bipiperidine is then reacted with a methoxyphenyl sulfonyl chloride to introduce the sulfonyl group. Finally, the thiazole ring is formed through a cyclization reaction involving appropriate thioamide and halogenated precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonyl group would yield a sulfide derivative .
Scientific Research Applications
2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the thiazole ring.
2-(4-Methoxyphenyl)thiazole: Contains the thiazole ring and methoxyphenyl group but lacks the bipiperidine moiety.
Uniqueness
What sets 2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-26-18-3-2-4-19(15-18)29(24,25)23-12-5-16(6-13-23)22-10-7-17(8-11-22)27-20-21-9-14-28-20/h2-4,9,14-17H,5-8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWHEVEJVUKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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